molecular formula C20H17N5O2S B2398652 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226456-37-6

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

Cat. No.: B2398652
CAS No.: 1226456-37-6
M. Wt: 391.45
InChI Key: BJGBEKOVPSCGJC-UHFFFAOYSA-N
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Description

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-3-4-15(9-13(12)2)19-24-18(27-25-19)11-28-20-22-16(10-17(26)23-20)14-5-7-21-8-6-14/h3-10H,11H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGBEKOVPSCGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinol core substituted with a pyridyl group and an oxadiazole moiety. The presence of the sulfanyl and dimethylphenyl groups suggests potential interactions with biological targets.

Structural Formula

C19H19N5O2S\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the areas of antimicrobial and anticancer effects. The following sections detail these activities.

Antimicrobial Activity

Preliminary studies suggest that the compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes. The oxadiazole ring is often associated with antimicrobial properties due to its ability to interact with nucleic acids and proteins.

Anticancer Activity

The compound's anticancer potential is notable. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation through modulation of signaling pathways involved in cell survival.

Study 1: Anticancer Efficacy

A study conducted on several cancer cell lines demonstrated that the compound has a significant inhibitory effect on cell growth. Notably, it exhibited an IC50 value of approximately 15μM15\,\mu M against breast cancer cells (MCF-7). This suggests moderate potency compared to established chemotherapeutics.

Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of proliferation
A54925Disruption of mitochondrial function

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxadiazole ring significantly affect biological activity. For instance, substituting the methyl group with larger aliphatic chains resulted in reduced potency, indicating the importance of molecular size and shape for target interaction.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Key Enzymes : The presence of the oxadiazole moiety allows for potential enzyme inhibition, disrupting metabolic pathways critical for cancer cell survival.

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol intermediate is synthesized via cyclocondensation between 3,4-dimethylbenzamidoxime and a carboxylic acid derivative. Source highlights a method where amidoximes react with activated acylating agents (e.g., acyl chlorides) under mild conditions (50–60°C, DMF, 12 h), yielding 1,2,4-oxadiazoles in 70–85% efficiency. For this compound, 3,4-dimethylbenzamidoxime reacts with chloroacetic acid to form 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole, followed by nucleophilic displacement with thiourea to introduce the sulfhydryl group.

Oxidative Dehydrogenation of Dihydrooxadiazoles

An alternative approach involves Biginelli-type cycloaddition followed by oxidative dehydrogenation. As demonstrated in source, dihydrooxadiazoles derived from urea, aldehydes, and β-keto esters undergo oxidation with iodine or DDQ to yield fully aromatic oxadiazoles. Applied here, 3-(3,4-dimethylphenyl)-5-(hydroxymethyl)-1,2,4-oxadiazole could be oxidized to the corresponding aldehyde, then converted to the methylsulfanyl derivative via thiolation.

Assembly of the Pyrimidinol Core

Biginelli Cyclocondensation for Pyrimidine Formation

The 6-(4-pyridyl)-4-pyrimidinol scaffold is constructed using a modified Biginelli reaction. Source details a three-component reaction between ethyl acetoacetate, 4-pyridinecarboxaldehyde, and urea under acidic conditions (HCl, ethanol, reflux, 8 h), yielding 6-(4-pyridyl)-4-hydroxy-2-mercaptopyrimidine in 65% yield. Subsequent hydroxylation at position 4 is achieved via oxidative desulfurization using hydrogen peroxide in acetic acid.

Sulfhydryl Alkylation and Final Coupling

Thiol-Ene Click Chemistry

The methylsulfanyl linker is installed via nucleophilic substitution between 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole and 6-(4-pyridyl)-4-pyrimidinol-2-thiol. Reaction conditions (K₂CO₃, DMF, 60°C, 6 h) promote efficient thioether formation, with yields exceeding 80%. Source validates this approach for analogous pyridazinone-oxadiazole hybrids, confirming minimal epimerization or oxidative side products.

Mitsunobu Reaction for Oxygen-Sulfur Exchange

In cases where the pyrimidinol lacks a pre-installed thiol, Mitsunobu conditions (DIAD, PPh₃, THF) mediate the coupling of 4-pyrimidinol with 5-(mercaptomethyl)-1,2,4-oxadiazole. This method, though less atom-economical, avoids the need for thiol handling and improves scalability.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Source reports a final purity of >98% for structurally related oxadiazole-pyridazine hybrids using these methods.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.6 Hz, 2H, pyridyl-H), 7.85 (s, 1H, pyrimidinol-H₅), 7.45–7.30 (m, 3H, dimethylphenyl-H), 4.52 (s, 2H, SCH₂), 2.30 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₃H₂₀N₄O₂S [M+H]⁺ 433.1432, found 433.1428.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Late-stage alkylation 78 98.5 Modular, scalable Requires pre-formed thiol
Mitsunobu coupling 65 97.2 No thiol handling Lower yield, higher cost
One-pot cycloaddition 55 95.8 Fewer steps Limited substituent tolerance

Source emphasizes that late-stage alkylation balances efficiency and practicality for industrial applications, while academic settings may favor Mitsunobu’s versatility.

Q & A

Basic: How can the multi-step synthesis of this compound be optimized for yield and purity?

Answer:
Optimization involves precise control of reaction parameters:

  • Temperature and pH: Adjusting these parameters during cyclization (e.g., oxadiazol-5-yl ring formation) improves intermediate stability. For example, maintaining temperatures between 60–80°C and neutral pH minimizes side reactions .
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in sulfanyl linkage formation .
  • Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable) reduces racemization .
    Validate each step via thin-layer chromatography (TLC) and HPLC to monitor progress and isolate intermediates .

Basic: What analytical methods are most reliable for confirming the compound’s structural integrity?

Answer:
A combination of techniques is critical:

  • NMR spectroscopy: 1H/13C NMR identifies proton environments (e.g., pyridyl H at δ 8.5–9.0 ppm, oxadiazole C=O at ~165 ppm) and validates regiochemistry .
  • Mass spectrometry (HRMS): Confirms molecular ion ([M+H]+) and fragments (e.g., loss of sulfanyl group at m/z Δ=107) .
  • Elemental analysis: Matches calculated vs. observed C, H, N, S percentages to rule out impurities .

Advanced: How can researchers systematically assess the compound’s bioactivity in anticancer or antimicrobial contexts?

Answer:
Adopt a tiered approach:

  • In vitro screening: Use cell viability assays (MTT or resazurin) against cancer lines (e.g., MCF-7, HeLa) or microbial strains (e.g., S. aureus, E. coli) .
  • Mechanistic studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection probes to identify mode of action .
  • In silico docking: Predict binding affinity to targets like topoisomerase II or bacterial efflux pumps using AutoDock Vina .

Advanced: What computational strategies predict the compound’s reactivity in novel chemical reactions?

Answer:

  • Reaction path search methods: Quantum mechanical calculations (DFT) model transition states for sulfanyl group substitutions or oxadiazole ring modifications .
  • Machine learning (ML): Train models on existing oxadiazole-pyrimidinol datasets to forecast regioselectivity in alkylation or acylation reactions .
  • Solvent effects: COSMO-RS simulations predict solvent polarity impacts on reaction rates .

Advanced: How should contradictions in reported reaction yields or product stability be resolved?

Answer:

  • Reproducibility checks: Replicate conditions (solvent purity, inert atmosphere) from conflicting studies .
  • Degradation studies: Use accelerated stability testing (40°C/75% RH) with HPLC to identify decomposition products (e.g., hydrolysis of oxadiazole ring) .
  • Multivariate analysis: Apply design of experiments (DoE) to isolate critical factors (e.g., temperature vs. catalyst loading) .

Advanced: What challenges arise in spectroscopic characterization of its heterocyclic systems?

Answer:

  • Signal overlap: Pyridyl and pyrimidinol protons in aromatic regions (δ 7.0–9.0 ppm) require 2D NMR (COSY, HSQC) for resolution .
  • Tautomerism: The pyrimidinol hydroxyl group may exhibit keto-enol tautomerism, altering NMR and IR spectra. Use variable-temperature NMR to study equilibrium .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguity in sulfanyl linkage orientation .

Advanced: How to design experiments linking structural modifications to bioactivity changes?

Answer:

  • SAR studies: Synthesize analogs with variations (e.g., substituents on 3,4-dimethylphenyl or pyridyl groups) .
  • Free-Wilson analysis: Quantify contributions of specific moieties to bioactivity using regression models .
  • High-throughput screening: Test analogs in parallel against multiple biological targets .

Basic: What methods evaluate the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation: Expose to heat, light, and humidity; monitor via HPLC for degradation products (e.g., sulfoxide formation) .
  • Lyophilization: Assess stability in solid vs. solution states using DSC/TGA to determine optimal storage form .

Advanced: How do electronic and steric effects in its heterocyclic systems influence chemical behavior?

Answer:

  • DFT calculations: Map HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attacks .
  • Steric maps: Generate 3D models (e.g., using Avogadro) to visualize hindrance around the oxadiazole-methylsulfanyl junction .
  • Kinetic isotope effects: Study deuterated analogs to elucidate rate-determining steps in reactions .

Basic: What purification techniques ensure high purity (>98%) for biological testing?

Answer:

  • Column chromatography: Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
  • Prep-HPLC: Employ C18 columns with 0.1% TFA in mobile phase for final polishing .

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